molecular formula C14H5Cl2NO4 B13135128 4,6-Dichloro-1-nitroanthraquinone CAS No. 60506-83-4

4,6-Dichloro-1-nitroanthraquinone

Cat. No.: B13135128
CAS No.: 60506-83-4
M. Wt: 322.1 g/mol
InChI Key: UFYUVEYNCNGOHW-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-nitroanthraquinone is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, which is a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-1-nitroanthraquinone can be synthesized through the nitration of 4,6-dichloroanthraquinone. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthraquinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, ensures efficient production and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-nitroanthraquinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

4,6-Dichloro-1-nitroanthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-nitroanthraquinone involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloroanthraquinone: Lacks the nitro group but shares the same anthraquinone core.

    1-Nitroanthraquinone: Contains a nitro group but lacks the chlorine atoms.

    4,6-Dichloro-1-aminoanthraquinone: The amino derivative of 4,6-Dichloro-1-nitroanthraquinone.

Uniqueness

This compound is unique due to the presence of both chlorine and nitro groups on the anthraquinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

60506-83-4

Molecular Formula

C14H5Cl2NO4

Molecular Weight

322.1 g/mol

IUPAC Name

4,6-dichloro-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H5Cl2NO4/c15-6-1-2-7-8(5-6)14(19)11-9(16)3-4-10(17(20)21)12(11)13(7)18/h1-5H

InChI Key

UFYUVEYNCNGOHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl

Origin of Product

United States

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